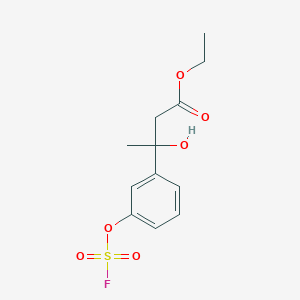

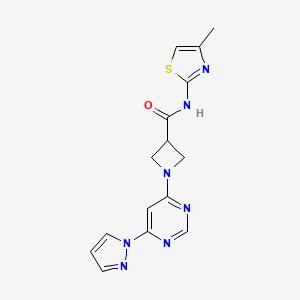

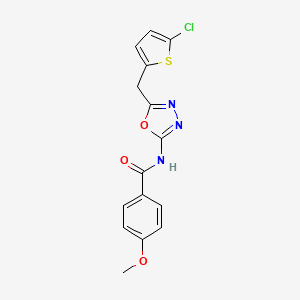

![molecular formula C10H19BrO B2506658 1-(2-Bromoethyl)-3-[(2-methylpropan-2-yl)oxy]cyclobutane CAS No. 2329121-65-3](/img/structure/B2506658.png)

1-(2-Bromoethyl)-3-[(2-methylpropan-2-yl)oxy]cyclobutane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 1-(2-Bromoethyl)-3-[(2-methylpropan-2-yl)oxy]cyclobutane is a chemical that would likely possess a cyclobutane core, a four-membered ring, which is known for its strain and unique reactivity due to the ring tension. The molecule also contains a 2-bromoethyl substituent and an isopropyl ether moiety. While the specific compound is not directly mentioned in the provided papers, the general reactivity and properties of cyclobutane derivatives can be inferred from the related research.

Synthesis Analysis

The synthesis of cyclobutane derivatives can be complex due to the inherent ring strain. For example, cyclobuta(1,2-d)benzyne, a highly reactive cyclobutane derivative, can be generated from bromo-substituted precursors and trapped or dimerized to form novel compounds with olefinic properties . Similarly, the synthesis of 3-cyclobutylpropanoic acid from bromomethyl cyclobutane suggests that bromoalkyl substituents on cyclobutanes can be used as intermediates for further functionalization . These studies indicate that the synthesis of this compound would likely involve a bromination step followed by the introduction of the isopropyl ether group.

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives is characterized by the four-membered ring. X-ray crystallography has been used to determine the structure of related compounds, such as ethyl E-6-bromo-4-[1-(methoxycarbonyl)cyclobutyl]-2-oxochromene-3-carboxylate . This technique could potentially be used to elucidate the precise geometry and confirm the substitution pattern of the this compound molecule.

Chemical Reactions Analysis

Cyclobutane derivatives participate in various chemical reactions, often leveraging the ring strain for reactivity. The generation and trapping of cyclobuta(1,2-d)benzyne demonstrate the potential for cyclobutane derivatives to engage in cycloaddition reactions . Additionally, the reactivity of cyclopropyloxetanes with hydrogen halides indicates that halogenated cyclobutanes might undergo substitution or addition reactions depending on the reaction conditions . These insights suggest that this compound could also be reactive towards nucleophiles or electrophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane derivatives are influenced by their molecular structure. The synthesis of 3-oxocyclobutanecarboxylic acid with an overall yield of 44.07% and its characterization by NMR and MS techniques highlight the importance of analytical methods in determining the properties of such compounds . These methods could be applied to assess the purity, stability, and other physical properties of this compound. The presence of the bromoethyl and isopropyl ether groups would also affect the compound's boiling point, solubility, and reactivity.

Scientific Research Applications

Cyclobutane Derivatives in Crystallography

Cyclobutane derivatives, closely related to 1-(2-Bromoethyl)-3-[(2-methylpropan-2-yl)oxy]cyclobutane, have been studied in crystallography. For instance, oxime derivatives including succinimid and morpholin groups have been analyzed, revealing interesting structural properties like the puckering of cyclobutane rings and the formation of two-dimensional networks through intermolecular interactions (Dinçer et al., 2005).

Synthesis of Cyclobutane Derivatives

In organic synthesis, methods to synthesize various cyclobutane derivatives have been developed. For instance, cyclopropyloxetanes reactions with hydrogen halides have been studied to create different bromo- and chloro-cyclobutane compounds (Donnelly & Keegan, 1982). Another approach involves tandem carbolithiation/cyclization of oxazolines leading to substituted cyclobutanones (Robinson et al., 1997).

Applications in Medicinal Chemistry

Cyclobutane derivatives also find applications in medicinal chemistry. For example, Brønsted Acid Mediated Cascade Reactions have been used to synthesize 3-(2-Bromoethyl)benzofurans for potential applications in bioactive compound synthesis, including serotonin receptor agonists (Porcu et al., 2018).

Synthesis of Spiro- and Dispirotetrahydropyrane-Diones

Cyclobutane-containing compounds are also key in synthesizing spiro- and dispirotetrahydropyrane-diones, which have potential applications in various fields including material science and pharmacology (Kirillov & Melekhin, 2009).

Novel Compounds from Natural Sources

Studies have also identified novel cyclobutane-type compounds from natural sources, such as Peperomia tetraphylla, which can have implications in natural product chemistry and pharmacognosy (Li et al., 2007).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1-(2-bromoethyl)-3-[(2-methylpropan-2-yl)oxy]cyclobutane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BrO/c1-10(2,3)12-9-6-8(7-9)4-5-11/h8-9H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMWFZIXAYLEQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CC(C1)CCBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

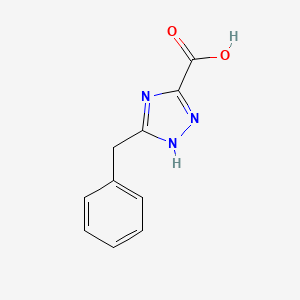

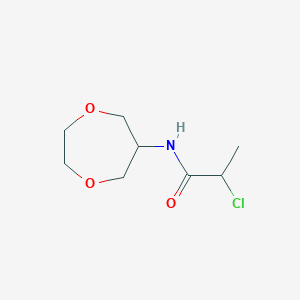

![2,2,2-Trifluoro-1-[3-(2-methylpropyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one](/img/structure/B2506578.png)

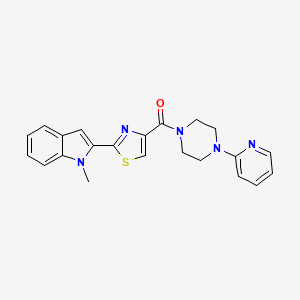

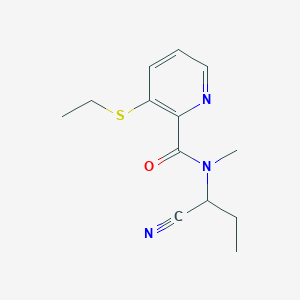

![5-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-3-(2-fluoro-5-methylphenyl)-2-thioxo-6-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2506583.png)

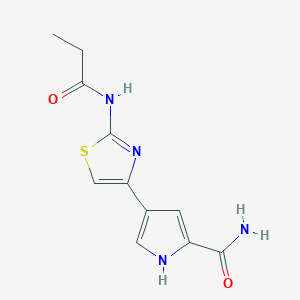

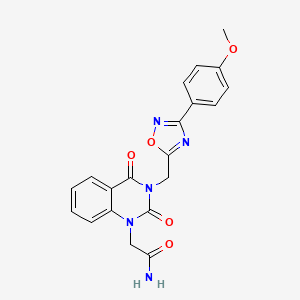

![N-isopropyl-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide](/img/structure/B2506584.png)

![1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-one](/img/structure/B2506592.png)

![(2-ethylbenzo[d]thiazol-6-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2506597.png)